3-Methyl-2-naphthalen-1-yloxybutanoic acid
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Overview
Description
3-Methyl-2-naphthalen-1-yloxybutanoic acid is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a butanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Methyl-2-naphthalen-1-yloxybutanoic acid typically involves the reaction of 3-methyl-2-butanol with 1-naphthol in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of the alcohol reacts with the hydroxyl group of the naphthol to form an ester linkage . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Methyl-2-naphthalen-1-yloxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Methyl-2-naphthalen-1-yloxybutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-naphthalen-1-yloxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the naphthalene ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
3-Methyl-2-naphthalen-1-yloxybutanoic acid can be compared with other similar compounds, such as:
2-Naphthoxyacetic acid: Similar in structure but with an acetic acid moiety instead of a butanoic acid moiety.
1-Naphthylacetic acid: Contains a naphthalene ring with an acetic acid moiety attached at the 1-position.
3-Methyl-2-naphthalen-1-yloxypropanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-methyl-2-naphthalen-1-yloxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)14(15(16)17)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVJUPTGNCOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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